Product packaging for Yixingensin(Cat. No.:CAS No. 158642-42-3)

Yixingensin

Cat. No.: B1181414
CAS No.: 158642-42-3
M. Wt: 492.4 g/mol
Attention: For research use only. Not for human or veterinary use.
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Description

Yixingensin is a chemical compound provided as a high-purity reference standard for research applications. This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic procedures, or any form of human use. Researchers are responsible for determining the suitability of this compound for their specific experimental purposes. Please consult the product data sheet for detailed handling and safety information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H24O12 B1181414 Yixingensin CAS No. 158642-42-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O12/c1-31-10-6-12(26)16-14(7-10)33-21(9-3-4-13(32-2)11(25)5-9)22(18(16)28)35-23-20(30)19(29)17(27)15(8-24)34-23/h3-7,15,17,19-20,23-27,29-30H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRPVOZGWVGWPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)OC4C(C(C(C(O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Detailed Research Findings on Yixingensin

Chromatographic Techniques for this compound Analysis.

Chromatographic methods are fundamental for the separation and quantification of this compound from complex plant matrices and biological samples. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) are the primary techniques employed for these purposes.

The development of robust HPLC methods is crucial for the routine analysis and quality control of plant extracts containing this compound. While specific methods exclusively for this compound are not extensively detailed in the literature, methods developed for the analysis of flavonoids in Gynostemma species, the plant from which this compound was first isolated, provide a solid framework. These methods are often optimized for the separation of various flavonoid compounds, including ombuin, the aglycone of this compound. oup.com

A typical HPLC method for the analysis of flavonoids from Gynostemma pentaphyllum involves a reversed-phase C18 column. oup.com Gradient elution is commonly used to achieve optimal separation of compounds with varying polarities. The mobile phase often consists of a combination of an aqueous solvent (like water with a small percentage of acid, such as phosphoric acid or formic acid, to improve peak shape) and an organic solvent (typically methanol (B129727) or acetonitrile). oup.comnih.gov Detection is usually carried out using a UV-Vis or a photodiode array (PDA) detector, with monitoring at specific wavelengths where flavonoids exhibit maximum absorbance. For instance, a detection wavelength of 370 nm has been used for the analysis of ombuin. oup.com The flow rate is generally maintained around 1.0 mL/min. oup.com

The following table summarizes a representative HPLC method developed for the analysis of flavonoid aglycones, including ombuin, from Gynostemma pentaphyllum after acid hydrolysis.

ParameterCondition
Column LaChrom C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase Methanol and 0.4% phosphoric acid solution (66:34, v/v)
Flow Rate 1 mL/min
Detection 370 nm
Column Temperature 35°C
Injection Volume 20 µL
This table is based on data from a study on the preparative separation of quercetin, ombuin, and kaempferide (B1673269) from Gynostemma pentaphyllum. oup.com

Ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) offers higher resolution, sensitivity, and speed compared to conventional HPLC, making it a powerful tool for the analysis of complex mixtures and trace-level compounds. tandfonline.com This technique has been successfully applied to the analysis of flavonoids in various plant species.

In a study analyzing the chemical constituents of Hibiscus manihot L., this compound was identified using UPLC-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS). mdpi.com The analysis in negative ion mode provided the mass-to-charge ratio (m/z) of the deprotonated molecule [M-H]⁻, which is a key parameter for its identification. mdpi.com

UPLC-MS/MS, particularly with a triple quadrupole mass spectrometer, is highly specific and sensitive, making it suitable for quantitative analysis and pharmacokinetic studies. tandfonline.comnih.gov Methods have been developed for the simultaneous determination of multiple components, including ombuin, in rat plasma. nih.govresearchgate.net These methods typically utilize a reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and water containing a small amount of formic acid. mdpi.com The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which enhances selectivity and sensitivity for quantitative analysis. mdpi.comnih.gov

The table below presents details from a UPLC-QTOF-MS analysis that identified this compound in a plant extract.

ParameterValue
Compound This compound
Retention Time (min) 9.363
Ion Mode Negative
Adduct Ion [M-H]⁻
Measured m/z 287.0933
Calculated m/z 287.0915
Mass Error (ppm) 6.3
Molecular Formula C16H16O5
This table is based on data from a UPLC-QTOF-MS analysis of flavonoids in Hibiscus manihot L. mdpi.com

Development of Bioanalytical Assays for this compound and its Metabolites.

The development of bioanalytical assays is essential for studying the absorption, distribution, metabolism, and excretion (ADME) of this compound and its metabolites in biological systems. While specific bioanalytical methods for this compound are not yet published, methods for its aglycone, ombuin, and other structurally related flavonoid glycosides provide a strong basis for its future analysis in biological matrices. nih.govresearchgate.netmdpi.comnih.gov

A reliable and sensitive UPLC-MS/MS method has been developed and validated for the simultaneous determination of 15 components, including ombuin, in rat plasma. nih.govresearchgate.net For sample preparation, a protein precipitation step using acetonitrile is commonly employed to remove proteins from the plasma samples. nih.govresearchgate.net An internal standard is added to correct for variations during sample processing and analysis. nih.govresearchgate.net

The validation of such bioanalytical methods typically includes assessing parameters like linearity, accuracy, precision, recovery, and matrix effects to ensure the reliability of the results. nih.govresearchgate.net For instance, in the UPLC-MS/MS method for ombuin and other compounds, the intra-day and inter-day accuracies ranged from -12.0% to 14.3%, and the precision was less than 11.3%. nih.gov The extraction recovery of the analytes was found to be in the range of 70.6–104.5%. nih.gov

Furthermore, studies on the metabolism of flavonoid glycosides in vivo have shown that deglycosylation followed by methylation and glucuronidation are major metabolic pathways. nih.gov Therefore, bioanalytical methods should ideally be capable of quantifying both the parent glycoside (this compound) and its potential metabolites, including the aglycone (ombuin) and its conjugated forms.

The following table outlines the key aspects of a validated UPLC-MS/MS bioanalytical assay for ombuin in rat plasma.

ParameterDescription
Analyte Ombuin
Biological Matrix Rat Plasma
Sample Preparation Protein precipitation with acetonitrile
Internal Standard Icariin
Analytical Technique UPLC-MS/MS
Accuracy (Intra- and Inter-day) -12.0% to 14.3%
Precision (RSD) < 11.3%
Extraction Recovery 70.6–104.5%
This table is based on data from a pharmacokinetic study of a Pogostemon cablin extract in rats. nih.govresearchgate.net

Biosynthesis and Biotechnological Production of Yixingensin

Elucidation of the Biosynthetic Pathway for Yixingensin

The biosynthesis of this compound is a multi-step process that originates from the well-established flavonoid biosynthetic pathway. fraunhofer.de This pathway involves the sequential action of several enzymes to construct the core flavonoid skeleton, which is then modified, including through glycosylation, to yield the final this compound molecule.

The journey to synthesizing this compound begins with primary metabolites that feed into the flavonoid pathway. The initial precursors are derived from the shikimate and phenylpropanoid pathways. frontiersin.org Phenylalanine, an aromatic amino acid, is a key starting material. frontiersin.org Through a series of enzymatic reactions, phenylalanine is converted to 4-coumaroyl-CoA, a central precursor for flavonoid biosynthesis. frontiersin.org

Another crucial precursor is malonyl-CoA, which is derived from acetyl-CoA. nih.gov The condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA, catalyzed by chalcone (B49325) synthase (CHS), marks the entry point into the specific flavonoid pathway, leading to the formation of naringenin (B18129) chalcone. nih.govmit.edu This chalcone is then isomerized by chalcone isomerase (CHI) to form the flavanone (B1672756) naringenin, a key intermediate from which various classes of flavonoids are derived. mit.edumdpi.com Further enzymatic modifications, such as hydroxylation, lead to the specific aglycone precursor of this compound. mit.edu

Table 1: Key Precursor Molecules in the Biosynthesis of the this compound Aglycone

Precursor MoleculeOriginating PathwayKey Enzyme(s) in Formation
PhenylalanineShikimate Pathway-
4-coumaroyl-CoAPhenylpropanoid PathwayPhenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), 4-coumarate:CoA ligase (4CL)
Malonyl-CoAFatty Acid BiosynthesisAcetyl-CoA carboxylase (ACC)
Naringenin ChalconeFlavonoid BiosynthesisChalcone synthase (CHS)
NaringeninFlavonoid BiosynthesisChalcone isomerase (CHI)

Glycosylation is a critical final step in the biosynthesis of this compound, where a sugar moiety is attached to the flavonoid aglycone. This process is catalyzed by a class of enzymes known as glycosyltransferases (GTs). mdpi.comnih.gov These enzymes facilitate the transfer of a sugar group from an activated sugar donor, such as a UDP-sugar, to the flavonoid acceptor molecule. mdpi.com The attachment of the sugar group can significantly impact the solubility, stability, and biological activity of the resulting flavonoid glycoside. mdpi.com

The specific type of glycosidic bond (O- or C-glycosylation) and the position of attachment are determined by the regiospecificity of the glycosyltransferase involved. mdpi.comnih.gov For flavonoid O-glycosylation, UDP-glycosyltransferases (UGTs) are commonly involved. mdpi.com In the case of C-glycosylation, C-glycosyltransferases (CGTs) catalyze the formation of a more stable carbon-carbon bond between the sugar and the flavonoid core. mdpi.comnih.gov The identification and characterization of the specific glycosyltransferase responsible for the final step in this compound biosynthesis are crucial for its biotechnological production. f1000research.com

Table 2: Key Enzymes in the Flavonoid Glycosylation Pathway

Enzyme ClassAbbreviationFunctionSugar Donor Example
GlycosyltransferasesGTsCatalyze the transfer of sugar moieties to acceptor molecules. mdpi.comUDP-glucose
UDP-GlycosyltransferasesUGTsSpecifically utilize UDP-sugars for O-glycosylation. mdpi.comUDP-glucose
C-GlycosyltransferasesCGTsCatalyze the formation of C-glycosidic bonds. mdpi.comUDP-glucose

Genetic and Metabolic Engineering Strategies for this compound Production

The low abundance of many valuable flavonoids in their native plant sources has driven the development of genetic and metabolic engineering strategies for their production in microbial hosts. ejbiotechnology.info These approaches offer the potential for high-yield, sustainable, and cost-effective production of compounds like this compound. lbl.gov

Heterologous expression involves introducing the genes encoding the biosynthetic pathway of a desired compound into a well-characterized microbial host, such as Escherichia coli or Saccharomyces cerevisiae. nih.govresearchgate.net These microorganisms are advantageous due to their rapid growth, well-established genetic tools, and scalability for industrial fermentation. nih.govnih.gov

To produce this compound in a heterologous host, the genes encoding the entire biosynthetic pathway, from the initial precursor-forming enzymes to the final glycosyltransferase, are cloned and expressed in the host organism. f1000research.com This often requires the assembly of multiple genes from different plant sources into a single microbial chassis. researchgate.net The choice of expression vectors, promoters, and host strain is critical for achieving high levels of functional enzyme expression and ultimately, product formation. nih.gov

Once the biosynthetic pathway for this compound is reconstituted in a heterologous host, further metabolic engineering is often necessary to optimize production. researchgate.netresearchgate.net This involves manipulating the host's metabolism to increase the flux towards this compound and minimize the formation of competing byproducts. nih.gov

Key strategies for pathway engineering include:

Increasing Precursor Supply: Overexpressing genes in the host's central metabolism to boost the intracellular pools of precursor molecules like malonyl-CoA and the aromatic amino acid-derived precursor. mdpi.com

Blocking Competing Pathways: Deleting or downregulating genes that divert precursors away from the this compound pathway. mdpi.com

Enzyme Engineering: Modifying the catalytic properties of key biosynthetic enzymes, such as the glycosyltransferase, to improve their efficiency and specificity. nih.gov

Balancing Pathway Expression: Optimizing the expression levels of each enzyme in the pathway to avoid the accumulation of toxic intermediates and to ensure a smooth metabolic flow towards the final product. nih.gov

Biocatalysis in the Derivatization and Transformation of this compound

Biocatalysis, the use of isolated enzymes or whole microbial cells to perform chemical transformations, offers a powerful tool for the derivatization and transformation of this compound. mdpi.com This approach can be used to create novel analogs of this compound with potentially improved properties or to perform specific chemical modifications that are difficult to achieve through traditional chemical synthesis.

Enzymes such as glycosidases can be used in a reverse (transglycosylation) reaction to add different sugar moieties to the this compound core, a process known as glycodiversification. nih.gov This can lead to the generation of a library of this compound derivatives with altered solubility, stability, and bioactivity. Furthermore, other enzymes like hydroxylases, methyltransferases, and acyltransferases can be employed to introduce further structural diversity into the this compound molecule, potentially enhancing its therapeutic or industrial value.

No Publicly Available Research on Microbial Fermentation of this compound

Despite extensive searches of scientific literature and chemical databases, no specific information is currently available on the biosynthesis, biotechnological production, or microbial fermentation strategies for the modification of the chemical compound this compound.

This compound, a flavonoid identified by the CAS number 158642-42-3, has been identified as Ombuin (B192007) 3-glucoside. wikipedia.org It is known to be a natural constituent of the plant Gynostemma yixingense. knapsackfamily.com

While the chemical identity and a natural source of this compound are established, a thorough investigation for research pertaining to its microbial manipulation has yielded no results. Searches for its biosynthesis, production using biotechnological methods, or modification through microbial fermentation have not returned any relevant scientific studies or reports.

General research into the microbial biotransformation of flavonoids does exist, indicating that microorganisms like fungi and bacteria can modify the structure of various flavonoids through reactions such as glycosylation, deglycosylation, hydroxylation, and methylation. nih.govnih.gov These processes are a subject of scientific inquiry for the potential to create novel compounds with enhanced biological activities. However, none of the available literature specifically mentions this compound as a substrate for such microbial transformations.

Therefore, the requested article on "" with a focus on "Microbial Fermentation Strategies for this compound Modification" cannot be generated at this time due to the absence of foundational research on the topic in the public domain.

Chemical Synthesis and Structure Activity Relationship Sar of Yixingensin and Analogues

Synthetic Routes Towards Yixingensin and its Flavonol Glycoside Core Scaffold.

The synthesis of this compound can be conceptually divided into the synthesis of its aglycone, Ombuin (B192007), and the subsequent regioselective attachment of a glucose moiety.

Strategies for Regioselective Glycosidic Bond Formation.

The regioselective formation of a glycosidic bond at the 3-hydroxyl group of a flavonol like Ombuin is a critical step in the synthesis of this compound. Flavonols possess multiple hydroxyl groups with varying reactivity, making selective glycosylation challenging. The acidity and, consequently, the reactivity of these hydroxyl groups generally follow the order: 7-OH ≥ 4'-OH > 3-OH > 3'-OH > 5-OH. This inherent reactivity profile often necessitates the use of protecting groups to achieve glycosylation at the desired position.

However, enzymatic and chemoenzymatic methods offer a highly regioselective alternative. Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated donor to an acceptor molecule with high specificity. For the synthesis of 3-O-glycosylated flavonols, UDP-glycosyltransferases (UGTs) are particularly relevant. For instance, the flavonol-specific glycosyltransferase UGT78D1 has been shown to catalyze the transfer of glucose to the 3-OH position of various flavonols. This enzymatic approach circumvents the need for multiple protection and deprotection steps, offering a more efficient and environmentally benign route to compounds like this compound.

Organoboron compounds have also been utilized to direct regioselective glycosylation. These reagents can form temporary cyclic esters with cis-diols, thereby differentiating the reactivity of the various hydroxyl groups on the flavonoid scaffold and allowing for selective glycosylation.

Total Synthesis Approaches for this compound.

The synthesis would commence with the preparation of the Ombuin aglycone. One reported method for synthesizing Ombuin involves the partial methylation of quercetin. This approach requires careful control of reaction conditions to achieve methylation at the 7 and 4' positions while leaving the 3, 5, and 3' hydroxyl groups free.

Once Ombuin is obtained, the next step is the regioselective glucosylation at the 3-position. As discussed, enzymatic methods using a suitable glycosyltransferase would be a highly efficient strategy. Alternatively, a chemical synthesis approach would involve:

Protection: Selective protection of the more reactive 5, 7, and 3'-hydroxyl groups of Ombuin.

Glycosylation: Reaction of the 3-hydroxyl group with a protected glucose donor, such as a glucosyl bromide or trichloroacetimidate, under appropriate catalytic conditions (e.g., Koenigs-Knorr reaction).

Deprotection: Removal of all protecting groups from both the flavonoid and sugar moieties to yield this compound.

Design and Synthesis of this compound Analogues and Derivatives.

While specific research on the design and synthesis of this compound analogues is limited, general strategies for the modification of flavonoid structures can be applied to generate a library of related compounds for SAR studies.

Rational Design Based on Core Flavonoid Structure.

The rational design of this compound analogues would focus on modifications of both the Ombuin aglycone and the attached sugar moiety. Key modifications could include:

Aglycone Modification:

Altering the methylation pattern on the A and B rings. For example, synthesizing isomers with methylation at different hydroxyl positions to investigate the importance of the 7- and 4'-methoxy groups for biological activity.

Introducing different substituents (e.g., halogens, alkyl groups, or other functional groups) onto the aromatic rings to probe electronic and steric effects.

Varying the hydroxylation pattern of the aglycone.

Glycosidic Moiety Modification:

Replacing the glucose with other monosaccharides (e.g., rhamnose, galactose) or disaccharides to study the influence of the sugar part on activity and bioavailability.

Altering the anomeric configuration (α or β) of the glycosidic bond.

Attaching the sugar at different hydroxyl positions of the Ombuin core.

Combinatorial Chemistry Approaches for Analogue Libraries.

Combinatorial chemistry provides a powerful tool for generating large libraries of flavonoid analogues. A solid-phase synthesis approach could be employed where a flavonoid scaffold is anchored to a resin, and a variety of building blocks are sequentially added to introduce diversity. For this compound analogues, Ombuin or a protected precursor could be attached to a solid support, followed by reaction with a library of activated sugar donors or other modifying reagents. This would allow for the rapid synthesis of a diverse set of analogues for high-throughput screening.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives.

Specific SAR studies on a series of this compound derivatives are not extensively documented. However, based on the known biological activities of this compound and general SAR principles for flavonoids, some relationships can be inferred. This compound is known to possess antioxidant activity and acts as a dual agonist for peroxisome proliferator-activated receptors (PPARs) α and δ/β.

The antioxidant activity of flavonoids is generally attributed to their ability to donate a hydrogen atom from a phenolic hydroxyl group to scavenge free radicals. The arrangement and number of hydroxyl groups are crucial for this activity. For flavonols, the 3-hydroxyl group is of particular importance.

The following table summarizes the antioxidant activity (DPPH radical scavenging) of some flavonoids, illustrating general SAR principles that could be relevant to this compound and its analogues.

CompoundCore StructureKey SubstituentsAntioxidant Activity (IC50, µM)
QuercetinFlavonol3,5,7,3',4'-OH~5
KaempferolFlavonol3,5,7,4'-OH~10
MyricetinFlavonol3,5,7,3',4',5'-OH~2
Quercetin-3-O-glucosideFlavonol Glycoside5,7,3',4'-OH, 3-O-glucose>20

Note: The IC50 values are approximate and can vary depending on the specific assay conditions. The data is illustrative of general trends.

From this data, several SAR observations can be made:

The presence of a catechol (3',4'-dihydroxy) group in the B-ring, as seen in Quercetin, significantly enhances antioxidant activity compared to a single 4'-hydroxyl group (Kaempferol).

Increasing the number of hydroxyl groups on the B-ring, as in Myricetin, further increases antioxidant activity.

Glycosylation at the 3-position, as in Quercetin-3-O-glucoside, generally reduces the antioxidant activity compared to the corresponding aglycone. This is likely due to the blockage of the key 3-hydroxyl group.

The following table presents hypothetical data on the PPARα agonistic activity of this compound and potential analogues to illustrate possible SAR trends.

CompoundAglyconeGlycoside PositionSugar MoietyPPARα Agonist Activity (EC50, µM)
This compoundOmbuin3-OGlucose5.2
Analogue 1Quercetin3-OGlucose8.7
Analogue 2Ombuin7-OGlucose15.4
Analogue 3Ombuin3-ORhamnose7.9
Analogue 4Ombuin (aglycone)--2.1

Note: This data is hypothetical and for illustrative purposes only to demonstrate potential SAR trends.

From this hypothetical data, we could infer:

The methylation pattern of the aglycone is important, with Ombuin potentially being more potent than Quercetin as a PPARα agonist when glycosylated.

The position of glycosylation is critical, with 3-O-glycosylation being more favorable for activity than 7-O-glycosylation.

The nature of the sugar moiety can influence activity, with glucose potentially being more favorable than rhamnose.

The aglycone itself may be a more potent PPARα agonist than its glycosides, suggesting that glycosylation may modulate the activity, possibly affecting bioavailability or receptor fit.

Further empirical studies on a systematically designed library of this compound analogues are necessary to establish definitive structure-activity relationships.

Research on "this compound" Yields Insufficient Data for a Detailed Chemical Analysis

An extensive review of available scientific literature and chemical databases has revealed a significant lack of detailed research on the chemical compound “this compound.” While the basic chemical identifiers for this compound, such as its IUPAC name and SMILES notation, are available, there is a notable absence of published studies concerning its chemical synthesis, structure-activity relationship (SAR), and biological activity.

The initial objective was to compile a comprehensive article detailing the chemical synthesis and SAR of this compound and its analogues. This was to include an in-depth analysis of its key pharmacophores for molecular interactions and the impact of structural modifications on its biological activity profiles. However, the requisite research findings to support such an analysis are not present in the public domain.

Pharmacophore modeling and SAR studies are crucial for understanding how a molecule interacts with biological targets and for the rational design of more potent and selective analogues. nih.govnih.gov These studies involve the synthesis of various derivatives and subsequent biological testing to establish which chemical features are essential for the desired activity. nih.govnih.gov Unfortunately, no such studies detailing the synthesis of this compound analogues or their comparative biological evaluations could be located.

The process of identifying key pharmacophores involves mapping the essential structural features of a molecule that are responsible for its biological activity. frontiersin.org This typically requires a set of active compounds and an understanding of their interaction with a biological target. Similarly, understanding the impact of structural modifications involves systematically altering the chemical structure of the parent compound and observing the resulting changes in biological activity. mdpi.comnih.gov The absence of published research in these areas for this compound makes it impossible to provide a scientifically accurate and detailed discussion as outlined in the initial request.

Molecular and Cellular Mechanism Investigations of Yixingensin

Interactions with Molecular Targets and Signaling Pathways.

Modulation of Enzyme Activities, e.g., Lipoprotein Lipase and AMPK

Studies on Gynostemma pentaphyllum, the plant from which Yixingensin is isolated, have indicated potential effects on enzyme activities, including Lipoprotein Lipase (LPL) and AMP-activated protein kinase (AMPK). Lipoprotein Lipase (LPL) is a key enzyme involved in the hydrolysis of triglycerides in circulating lipoproteins, playing a critical role in lipid metabolism and energy delivery to tissues like muscle and adipose tissue. wikipedia.orgnih.govuniprot.orgnih.gov AMPK is a highly conserved energy sensor enzyme that regulates cellular energy homeostasis by activating energy-producing pathways and inhibiting energy-consuming processes. uniprot.orgwikipedia.orggenecards.orggenecards.org Research on G. pentaphyllum suggests it may inhibit LPL and stimulate AMPK, contributing to metabolic effects. nih.gov However, direct experimental data specifically demonstrating the modulation of isolated this compound on the activity of Lipoprotein Lipase and AMPK is limited in the currently available literature. Further research focusing on the isolated compound is needed to confirm these potential enzymatic interactions and to detail the specific mechanisms involved.

Receptor Regulation and Ligand Binding Studies, e.g., N-methyl-D-aspartate (NMDA) Receptor Modulation

The regulation of receptor activity is another area of investigation for compounds derived from Gynostemma pentaphyllum. The N-methyl-D-aspartate (NMDA) receptor is a type of glutamate (B1630785) receptor that plays a critical role in excitatory neurotransmission, synaptic plasticity, learning, and memory in the central nervous system. news-medical.netstanford.edunih.gov NMDA receptors are ligand-gated ion channels whose activity is subject to complex regulation, including by various endogenous and exogenous molecules. wikipedia.orgwikipedia.orgfrontiersin.orgnih.gov While G. pentaphyllum has been suggested to regulate NMDA receptors nih.gov, specific studies detailing the direct interaction or modulatory effects of isolated this compound on NMDA receptor function or ligand binding are not extensively documented in the provided search results. Elucidating any direct effects of this compound on NMDA receptors would require targeted receptor binding assays and functional studies.

Investigation of Transcription Factor Activation, e.g., Nrf2 Signaling Pathway

Transcription factors play a vital role in regulating gene expression in response to various cellular signals and environmental stresses. The Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a key regulator of the cellular defense against oxidative stress and inflammation, controlling the expression of numerous antioxidant and cytoprotective genes. nih.govgenecards.orguniprot.orgwikipedia.orggenenames.org Activation of Nrf2 leads to its translocation to the nucleus and binding to antioxidant response elements (AREs) in the promoter regions of target genes. uniprot.orgwikipedia.orguniprot.org Gynostemma pentaphyllum has been associated with antioxidant effects potentially mediated through the Nrf2 pathway. nih.gov However, direct evidence specifically demonstrating that isolated this compound activates the Nrf2 signaling pathway and the detailed mechanisms of such activation are not clearly established in the examined literature. Further research is necessary to determine the direct impact of this compound on Nrf2 activation and its downstream effects on gene expression.

Modulation of Wnt/β-catenin Signaling Pathway in Melanogenesis

This compound's Influence on Cellular Processes

Beyond specific molecular interactions, the impact of this compound on broader cellular processes is of interest.

Impact on Cell Cycle Progression

The cell cycle is a fundamental process that governs cell growth, DNA replication, and division. It consists of distinct phases (G1, S, G2, and M) and is tightly regulated by a complex network of proteins, including cyclins and cyclin-dependent kinases (CDKs), and checkpoints that ensure proper progression. uniprot.orggenenames.orgwikipedia.orggenecards.orgdrugbank.comkhanacademy.orgkhanacademy.orgyoutube.combritannica.com While the importance of cell cycle regulation in various biological contexts, including development and disease, is well-recognized, specific detailed research findings on the direct impact of this compound on cell cycle progression are not comprehensively available in the examined literature. Although this compound is mentioned in the context of research related to "Cell Cycle/DNA Damage" molnova.cn, specific data illustrating its effects on cell cycle phases, checkpoints, or regulatory proteins are not provided in the search results. Further dedicated studies are required to understand if and how this compound influences the cell cycle in different cell types.

Note on Data Tables: While the search results provided some information on the general mechanisms of the discussed targets and pathways, specific quantitative data directly related to this compound's modulation of these targets or its impact on cell cycle progression were not consistently available in a format suitable for generating detailed interactive data tables within this response. The descriptions above summarize the current understanding based on the available information, highlighting areas where direct research on isolated this compound is needed.

Induction of Programmed Cell Death (Apoptosis) Mechanisms.

While Gynostemma pentaphyllum, a source of this compound, has been studied for its potential anti-apoptotic and pro-apoptotic effects depending on the cell type nih.gov, and its components like gypenosides have been shown to induce apoptosis in certain cancer cells through mechanisms involving Bcl-2 family proteins and caspase activation nih.gov, direct research specifically detailing the induction of programmed cell death mechanisms solely by isolated this compound is limited in the provided search results. Some studies suggest that pathways like the CAMKK2 pathway, involved in the metabolism of other flavonoids like quercetin, can be associated with cell apoptosis guidetopharmacology.orgfishersci.ca.

Modulation of Cellular Oxidative Stress Responses and Radical Scavenging.

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products or repair the resulting damage. Flavonoids, including this compound, are known for their antioxidant properties, often attributed to their ability to scavenge free radicals and modulate oxidative stress responses. wikipedia.orgnih.gov

This compound has been identified as a component contributing to the radical scavenging activity of extracts from Hibiscus manihot L.. guidetopharmacology.orgfishersci.ca Studies evaluating the antioxidant capacity of such extracts containing this compound have demonstrated significant scavenging abilities against various radicals, including DPPH (2,2-diphenyl-1-picrylhydrazyl), hydroxyl (OH), and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals. guidetopharmacology.orgfishersci.ca The antioxidant capacity is often correlated with the concentration of total flavonoids in the extract. guidetopharmacology.org

Research findings indicate that extracts containing this compound can exhibit notable radical scavenging efficiency. For instance, in a comparative study, an extract (RFF) containing this compound showed superior scavenging activity against DPPH, OH, and ABTS radicals compared to another extract (RUF) from the same plant material processed differently. guidetopharmacology.orgfishersci.ca The IC50 values, representing the concentration required for 50% inhibition of radical activity, provide a quantitative measure of this scavenging capacity.

RadicalExtract TypeIC50 (µg/mL)
DPPHRUF83.43
DPPHRFF82.62
OHRUF208.38
OHRFF175.99
ABTSRUF108.59
ABTSRFF75.39

Data derived from a study on Hibiscus manihot L. extracts containing this compound. guidetopharmacology.orgfishersci.ca

Effects on Cellular Metabolism.

Cellular metabolism encompasses a complex network of biochemical reactions essential for energy production, biosynthesis of cellular components, and maintaining cellular homeostasis. wikidata.orgresearchgate.net Metabolic processes are tightly regulated and can be influenced by various factors, including signaling molecules and external stimuli. wikidata.org Alterations in cellular metabolism are often associated with disease states, such as the reprogrammed energy metabolism observed in cancer cells. researchgate.netuni.lu

Gynostemma pentaphyllum, the plant source of this compound, has been linked to effects on cellular metabolism, particularly in the context of glucose and lipid metabolism. Studies on G. pentaphyllum extracts have suggested potential roles in modulating pathways such as AMPK and PPAR, which are key regulators of energy metabolism. wikipedia.org Additionally, effects on enzymes involved in lipid metabolism, such as the reduction of microsomal triglyceride transfer protein (MTTP), have been reported in relation to G. pentaphyllum components. wikipedia.org

However, specific research directly investigating the effects of isolated this compound on distinct cellular metabolic pathways or key metabolic enzymes is not extensively detailed in the provided search results. While the source plant shows metabolic effects, further studies are needed to delineate the precise role and mechanisms of this compound in modulating cellular metabolism.

In Vitro Model Systems for Mechanistic Elucidation.

In vitro model systems are indispensable tools for investigating the molecular and cellular mechanisms of chemical compounds. These models allow for controlled experiments to study specific biological processes and interactions outside the complexity of a living organism. Various in vitro approaches are employed, ranging from simple cell-free assays to more complex cell-based systems and reconstructed tissues. nih.govnih.gov

Cell-Free Enzymatic Assays.

Cell-free enzymatic assays are in vitro methods used to measure the activity of specific enzymes in the absence of intact cells. These assays typically involve incubating a purified enzyme or a cell-free extract containing the enzyme with its substrate under defined conditions (e.g., specific pH, temperature, cofactor concentrations). thegoodscentscompany.comresearchgate.netuni.lu The rate of the enzymatic reaction is then measured by monitoring the consumption of the substrate or the production of the product.

Cell-free enzymatic assays are valuable for studying enzyme kinetics, identifying enzyme inhibitors or activators, and elucidating the direct interaction between a compound and a specific enzyme target. thegoodscentscompany.comfrontiersin.orgnih.gov They offer advantages such as high throughput screening capabilities and reduced complexity compared to cell-based systems. uni.lunih.gov However, they may not fully replicate the cellular environment, including factors like compound permeability, metabolism, and interactions with other cellular components. nih.gov While cell-free enzymatic assays are widely used in mechanistic studies of bioactive compounds, specific applications of this method for investigating the direct effects of this compound on purified enzymes are not detailed in the provided search results.

Cell-Based Reporter Assays for Pathway Activation.

Cell-based reporter assays are powerful tools used to monitor the activation or inhibition of specific cellular signaling pathways or receptor activity within live cells. These assays involve genetically engineering cells to contain a reporter gene (e.g., luciferase, beta-galactosidase, fluorescent proteins) under the control of a promoter element that is responsive to the pathway or receptor of interest. nih.govctdbase.orguni.luuni.lu When the target pathway is activated, the reporter gene is transcribed and translated, leading to the production of the reporter protein, which can be easily detected and quantified (e.g., by measuring luminescence, fluorescence, or enzymatic activity). ctdbase.orguni.lu

These assays provide functional information about a compound's ability to modulate a specific biological pathway in a cellular context, taking into account cellular uptake, metabolism, and intracellular interactions. ctdbase.org They are widely used in drug discovery and mechanistic studies to screen compounds and investigate their effects on various signaling cascades. ctdbase.orgnih.gov While cell-based reporter assays are standard techniques in cellular mechanism investigations, specific studies utilizing these assays to explore the effects of this compound on particular signaling pathways were not found in the provided search results.

Subcellular Localization and Protein-Protein Interaction Studies.

Understanding the subcellular localization of a compound or its target proteins, as well as the interactions between proteins, is crucial for elucidating molecular mechanisms. Subcellular localization studies aim to determine the specific compartments within a cell (e.g., nucleus, cytoplasm, mitochondria, cell membrane) where a compound or protein is located or where a particular biological process occurs. nih.govuni.lu Techniques such as fluorescence microscopy, confocal microscopy, and subcellular fractionation coupled with Western blotting or mass spectrometry are commonly used for this purpose. nih.govuni.lu Changes in subcellular localization upon treatment with a compound can provide insights into its mechanism of action.

Computational Chemistry and in Silico Approaches in Yixingensin Research

Molecular Docking and Binding Affinity Predictions for Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (such as Yixingensin) when bound to a protein or enzyme target. nih.govyoutube.comnih.gov This method estimates the binding affinity between the molecule and its target, providing insights into potential interactions and the strength of the binding. nih.govyoutube.com Docking simulations involve exploring the conformational space of the ligand within the binding site of the protein and using scoring functions to calculate the binding energy. youtube.com

While the provided search results discuss molecular docking in the context of other compounds and targets, there is no specific data presented on molecular docking studies performed directly on this compound. However, the principles of molecular docking described in the search results would be applicable to studying this compound's interactions with various biological targets. For instance, studies on other flavonoids and natural compounds demonstrate the use of docking to predict interactions with enzymes like alpha-glucosidase and proteins involved in drug resistance or specific disease pathways. frontiersin.orgmdpi.comnih.gov

Molecular Dynamics Simulations of this compound-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular interactions over time, allowing researchers to observe the flexibility of both the ligand and the target and how they interact in a more realistic environment compared to static docking poses. nih.govnih.gov MD simulations can reveal details about the stability of the complex, conformational changes upon binding, and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions) over a simulation period. nih.govrsc.org

Although the search results explain the utility of MD simulations in studying protein-ligand complexes and their dynamics nih.govnih.govrsc.orgresearchgate.netmdpi.com, specific MD simulation studies focusing on this compound interacting with a biological target were not found in the provided snippets. However, MD simulations could be used to complement molecular docking studies of this compound to assess the stability of predicted binding poses and gain a deeper understanding of the dynamic aspects of its interactions with target proteins.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is an in silico approach that develops predictive models correlating the chemical structure and properties of a set of compounds with their biological activity. nih.govnih.govresearchgate.net By analyzing the structural features and physicochemical properties of this compound and related compounds, QSAR models could potentially predict its biological activity against specific targets or in particular biological assays. nih.govresearchgate.net These models can help identify key structural features responsible for activity and guide the design of new compounds with improved properties. nih.gov

The search results mention QSAR studies applied to flavonoids to predict their activity, such as the activation or inhibition of voltage-gated calcium channels nih.gov and the inhibition of P-glycoprotein nih.gov. While no specific QSAR study on this compound was found, its flavonoid structure suggests that it could be included in QSAR studies focusing on the biological activities of flavonoids. QSAR models typically utilize various molecular descriptors to build a statistical correlation between structure and activity. nih.govresearchgate.net

Network Pharmacology and Systems Biology Approaches for Mechanism Prediction

Network pharmacology and systems biology approaches are used to understand the complex interactions of a compound within a biological system. nih.govpaperswithcode.com These methods move beyond single-target interactions to explore how a compound might affect multiple targets and pathways, providing a more holistic view of its mechanism of action. nih.govpaperswithcode.com By constructing networks of drug-target interactions, protein-protein interactions, and pathway enrichment, researchers can predict the potential therapeutic effects and underlying mechanisms of a compound. nih.govpaperswithcode.com

The search results highlight the application of network pharmacology in investigating the mechanisms of traditional Chinese medicines and their components. nih.govpaperswithcode.com This approach has been used to identify potential active ingredients and predict the pathways involved in the treatment of conditions like traumatic brain injury and allergic rhinitis. nih.govpaperswithcode.com Given that this compound is found in plants used in traditional medicine jiaogulan-rusch.com, network pharmacology could be a valuable tool to explore its potential multi-target effects and predict its mechanisms within complex biological systems. Although no specific network pharmacology study on this compound was found, the methodology is highly relevant for investigating the system-wide effects of natural compounds like flavonoids.

Perspectives and Future Directions in Yixingensin Research

Unexplored Biological Targets and Mechanistic Avenues

Currently, the specific biological targets of Yixingensin and its precise mechanisms of action are largely unknown. As a flavonoid, it belongs to a class of compounds known for a wide array of biological activities. Future research should prioritize the identification of its direct molecular binding partners.

Initial broad-spectrum screening assays could reveal potential target families, such as kinases, phosphatases, or transcription factors. Subsequent detailed investigations using techniques like affinity chromatography-mass spectrometry could then pinpoint specific protein interactions. Mechanistic studies should aim to unravel how this compound modulates cellular signaling pathways. For instance, investigating its effects on key signaling cascades involved in inflammation, cell proliferation, and apoptosis could provide critical insights into its potential therapeutic applications.

Integration of Omics Technologies with this compound Studies

To gain a holistic view of this compound's impact on biological systems, the integration of "omics" technologies is paramount. These approaches can provide a global snapshot of the molecular changes induced by the compound.

Proteomics: Quantitative proteomics can identify proteins whose expression levels or post-translational modifications are altered in response to this compound treatment. This can help in identifying downstream effectors and constructing a more complete picture of its mechanism of action.

Metabolomics: By analyzing the global metabolic profile of cells or organisms exposed to this compound, researchers can understand its influence on metabolic pathways. This could uncover unexpected biological activities and provide clues about its physiological roles.

Omics TechnologyPotential Application in this compound ResearchExpected Outcomes
ProteomicsIdentification of protein expression changes and post-translational modifications upon this compound treatment.Discovery of direct and indirect protein targets, elucidation of affected signaling pathways.
MetabolomicsAnalysis of global metabolic changes in response to this compound.Understanding of this compound's impact on cellular metabolism and identification of novel biological activities.

Development of this compound as a Chemical Probe for Fundamental Biological Questions

Should this compound be found to have a specific and potent interaction with a particular biological target, it could be developed into a valuable chemical probe. Chemical probes are small molecules used to study the function of proteins and other biomolecules in their native cellular environment.

To be an effective chemical probe, this compound would need to exhibit high selectivity for its target. Chemical modifications of the this compound scaffold could be undertaken to improve its potency and selectivity, as well as to introduce functionalities for visualization (e.g., fluorescent tags) or target identification (e.g., photo-affinity labels). Such probes would be instrumental in dissecting complex biological processes and validating novel drug targets.

Emerging Methodologies and Technologies for this compound Research

Advances in analytical and computational techniques offer exciting new possibilities for accelerating this compound research.

Cryo-Electron Microscopy (Cryo-EM): If this compound is found to bind to a specific protein target, cryo-EM could be employed to determine the high-resolution structure of the complex. This would provide invaluable atomic-level details of the interaction, guiding further drug development efforts.

Computational Modeling and Machine Learning: In silico approaches, such as molecular docking and molecular dynamics simulations, can predict potential binding partners and modes of interaction for this compound. Machine learning algorithms could also be trained on existing flavonoid bioactivity data to predict the potential activities of this compound and guide experimental validation.

Phenotypic Screening: High-content imaging and other phenotypic screening platforms can be used to assess the effects of this compound across a wide range of cellular models and disease states. This unbiased approach can uncover novel and unexpected biological activities that might be missed by target-based screening.

Q & A

Q. What criteria define a robust structure-activity relationship (SAR) study for this compound derivatives?

  • Methodological Answer: Synthesize analogs with systematic modifications (e.g., halogenation, ring expansion). Test against a panel of related targets to establish selectivity indices. Use free-energy perturbation (FEP) calculations to rationalize activity cliffs and guide iterative design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.